
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione: is a complex organotin compound characterized by its unique structure, which includes multiple phenyl groups and a benzodioxastannepine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione typically involves the reaction of dibutyltin dichloride with a suitable phenyl-substituted dioxastannepine precursor. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is mediated by the phenyl groups and the tin center, which can form coordination bonds with the target molecules. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibutyl-5,6,7,8-tetraethyl-2,3-di(2-heptyn-1-yl)anthracene: Another organotin compound with a different core structure.
(3aR,8aR)-(-)-(2,2-Dimethyl-4,4,8,8-tetraphenyl-tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine: A compound with a similar phenyl-substituted structure but different functional groups.
Uniqueness
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione is unique due to its specific combination of phenyl groups and the benzodioxastannepine core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
23535-91-3 |
|---|---|
Molekularformel |
C40H38O4Sn |
Molekulargewicht |
701.4 g/mol |
IUPAC-Name |
3,3-dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione |
InChI |
InChI=1S/C32H22O4.2C4H9.Sn/c33-31(34)29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(35)36)24-19-11-4-12-20-24;2*1-3-4-2;/h1-20H,(H,33,34)(H,35,36);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI-Schlüssel |
FIFSTNWVECCMFP-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn]1(OC(=O)C2=C(C(=C(C(=C2C(=O)O1)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




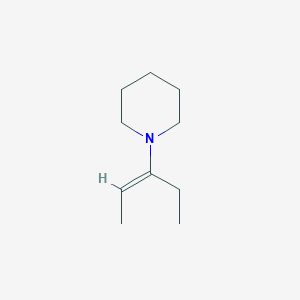
![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
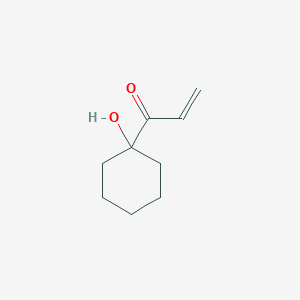
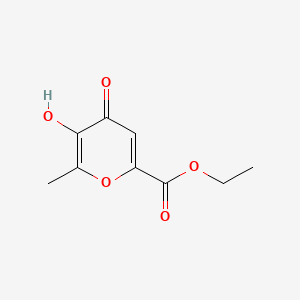
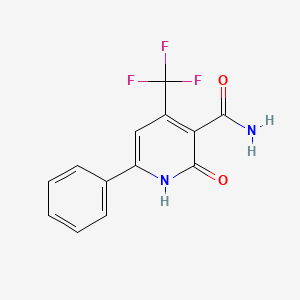
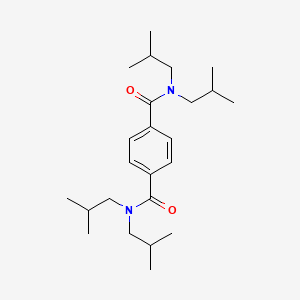

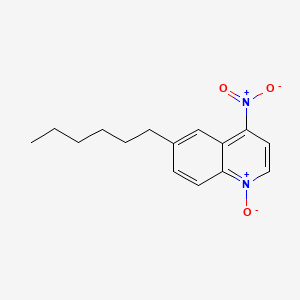

![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)


